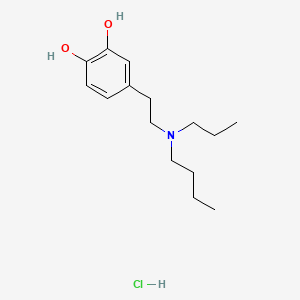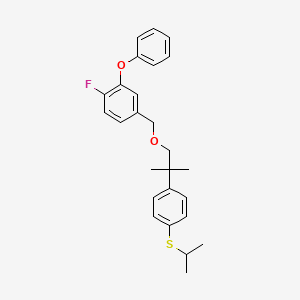
Pyrocatechol, 4-(2-(butyl-propylamino)ethyl)-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propylbutyldopamine hydrochloride is a synthetic compound derived from dopamine, a well-known neurotransmitter. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. It is characterized by the presence of both propyl and butyl groups attached to the dopamine structure, which may influence its chemical properties and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of propylbutyldopamine hydrochloride typically involves several steps:
Formation of 3,4-Dimethoxyphenylacetyl Chloride: This is achieved by reacting 3,4-dimethoxyphenylacetic acid with thionyl chloride (SOCl2).
Amide Formation: The resulting 3,4-dimethoxyphenylacetyl chloride is then reacted with an excess of N-n-propyl-N-n-butylamine in dry dimethylformamide (DMF) to yield the corresponding amide.
Reduction: The amide is reduced to the corresponding amine using diborane in dry tetrahydrofuran (THF).
Deprotection: The methyl protective groups are removed by refluxing the amine salt with 56% hydroiodic acid (HI) in acetic anhydride.
Conversion to Hydrochloride Salt: The deprotected amine is neutralized with aqueous sodium bicarbonate (NaHCO3) and then converted to its hydrochloride salt, followed by recrystallization from ethanol ether
Industrial Production Methods
Industrial production methods for propylbutyldopamine hydrochloride would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
Propylbutyldopamine hydrochloride can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aromatic ring or the amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as diborane (B2H6) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.
科学研究应用
Propylbutyldopamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential effects on biological systems, particularly in neurotransmission and receptor binding studies.
Medicine: Research explores its potential therapeutic applications, including its role in treating neurological disorders and its effects on cardiovascular health.
Industry: It is used in the development of new materials, such as polydopamine-based coatings and nanoparticles, due to its adhesive properties and chemical reactivity .
作用机制
The mechanism of action of propylbutyldopamine hydrochloride involves its interaction with dopamine receptors in the brain. It acts as a neurotransmitter, binding to G protein-coupled receptors and influencing various physiological processes. The compound’s effects are mediated through the activation or inhibition of adenylyl cyclase, leading to changes in cyclic AMP (cAMP) levels and subsequent cellular responses .
相似化合物的比较
Similar Compounds
Dopamine: The parent compound, which is a major neurotransmitter in the brain.
Norepinephrine: Another catecholamine neurotransmitter with similar structure and function.
Epinephrine: A hormone and neurotransmitter closely related to dopamine and norepinephrine.
Uniqueness
Propylbutyldopamine hydrochloride is unique due to the presence of both propyl and butyl groups, which may enhance its lipophilicity and alter its binding affinity to receptors compared to dopamine and its analogs. This structural modification can lead to different pharmacological profiles and potential therapeutic applications .
属性
CAS 编号 |
57464-71-8 |
|---|---|
分子式 |
C15H26ClNO2 |
分子量 |
287.82 g/mol |
IUPAC 名称 |
4-[2-[butyl(propyl)amino]ethyl]benzene-1,2-diol;hydrochloride |
InChI |
InChI=1S/C15H25NO2.ClH/c1-3-5-10-16(9-4-2)11-8-13-6-7-14(17)15(18)12-13;/h6-7,12,17-18H,3-5,8-11H2,1-2H3;1H |
InChI 键 |
YLUQSOLEVPXPIR-UHFFFAOYSA-N |
规范 SMILES |
CCCCN(CCC)CCC1=CC(=C(C=C1)O)O.Cl |
相关CAS编号 |
71800-28-7 (Parent) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![5-[(2,3-dichlorobenzoyl)amino]-3-[[4-[[8-[(2,4-dichlorobenzoyl)amino]-1-hydroxy-3,6-disulfonaphthalen-2-yl]diazenyl]-2,5-dimethoxyphenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonic acid](/img/structure/B12772473.png)





